Odor Profile Differentiation: Fruity/Wintergreen Character vs. Woody/Piney Dimethyl Analog
The target compound was described by the inventors of the Symrise patent as smelling 'fruity, towards isoamyl acetate and wintergreen' [1]. In contrast, the closest structural analog, 1-(3,3-dimethyl-2-norbornyl)-2-propanone, is characterized by The Good Scents Company as possessing a 'sweet fruity berry pine needles balsam blueberry woody' odor profile [2]. The target compound thus offers a distinctly different fruity orientation (isoamyl acetate/wintergreen) versus the woody/piney/berry character of the dimethyl analog, enabling formulators to select the appropriate norbornyl ketone based on the desired odor direction.
| Evidence Dimension | Odor character description |
|---|---|
| Target Compound Data | Fruity, towards isoamyl acetate and wintergreen |
| Comparator Or Baseline | 1-(3,3-Dimethyl-2-norbornyl)-2-propanone: sweet fruity berry pine needles balsam blueberry woody |
| Quantified Difference | Qualitative odor profile divergence (fruity/wintergreen vs. woody/piney/berry) |
| Conditions | Olfactory evaluation by expert panel (Symrise patent) and industry database (The Good Scents Company) |
Why This Matters
Fragrance formulators cannot replace one norbornyl ketone with another without fundamentally altering the olfactory direction of the final composition, making the target compound the preferred choice when a fruity/wintergreen booster is required rather than a woody/piney note.
- [1] Symrise AG. 1-Norbornan-2-ylpropan-2-one as a fragrance. US Patent Application Publication US 2025/0257283 A1, 2026. View Source
- [2] The Good Scents Company. 1-(3,3-Dimethyl-2-norbornyl)-2-propanone: odor description. Accessed April 2026. View Source
